molecular formula C9H6BrNO3 B6260777 methyl 7-bromo-1,2-benzoxazole-4-carboxylate CAS No. 2090909-62-7

methyl 7-bromo-1,2-benzoxazole-4-carboxylate

Cat. No. B6260777
CAS RN: 2090909-62-7
M. Wt: 256.1
InChI Key:
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Description

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is a chemical compound with the CAS Number: 2090909-62-7 . It has a molecular weight of 256.06 and its IUPAC name is methyl 7-bromobenzo[d]isoxazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for methyl 7-bromo-1,2-benzoxazole-4-carboxylate is 1S/C9H6BrNO3/c1-13-9(12)5-2-3-7(10)8-6(5)4-11-14-8/h2-4H,1H3 .


Physical And Chemical Properties Analysis

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is a powder that is stored at room temperature .

Scientific Research Applications

Safety and Hazards

The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the future directions of methyl 7-bromo-1,2-benzoxazole-4-carboxylate could be in the field of medicinal chemistry, particularly in drug discovery.

Mechanism of Action

Target of Action

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Benzoxazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Result of Action

Benzoxazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer effects . The specific effects of this compound are subjects of ongoing research.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 7-bromo-1,2-benzoxazole-4-carboxylate can be achieved through a multi-step process involving the bromination of 2-aminophenol, followed by the synthesis of the benzoxazole ring and the esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "2-aminophenol", "acetic anhydride", "sodium acetate", "bromine", "sulfuric acid", "methanol", "triethylamine" ], "Reaction": [ "Step 1: Bromination of 2-aminophenol with bromine and sulfuric acid to yield 7-bromo-2-aminophenol", "Step 2: Synthesis of benzoxazole ring by reacting 7-bromo-2-aminophenol with acetic anhydride and sodium acetate in the presence of sulfuric acid to yield 7-bromo-2-(2-acetoxyphenyl)benzoxazole", "Step 3: Esterification of carboxylic acid group with methanol and triethylamine to yield methyl 7-bromo-1,2-benzoxazole-4-carboxylate" ] }

CAS RN

2090909-62-7

Product Name

methyl 7-bromo-1,2-benzoxazole-4-carboxylate

Molecular Formula

C9H6BrNO3

Molecular Weight

256.1

Purity

0

Origin of Product

United States

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